REACTION_CXSMILES
|
[CH2:1]([O:11][C:12]1[CH:36]=[CH:35][C:15]([C:16]([O:18][C:19]2[CH:34]=[CH:33][C:22]([C:23]([O:25]CC3C=CC=CC=3)=[O:24])=[CH:21][CH:20]=2)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>C(OCC)(=O)C.[Pd]>[CH2:1]([O:11][C:12]1[CH:36]=[CH:35][C:15]([C:16]([O:18][C:19]2[CH:34]=[CH:33][C:22]([C:23]([OH:25])=[O:24])=[CH:21][CH:20]=2)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C(=O)OCC3=CC=CC=C3)C=C2)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
pressure of 2 kg/cm2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration, and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was evaporated from the reaction liquid
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |